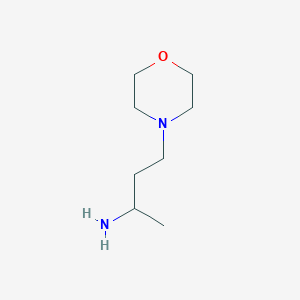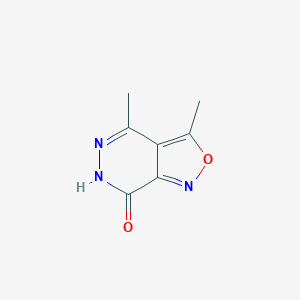
(1-Methyl-3-morpholin-4-ylpropyl)amine
Übersicht
Beschreibung
“(1-Methyl-3-morpholin-4-ylpropyl)amine” is a chemical compound with the empirical formula C8H18N2O and a molecular weight of 158.24 . It is a liquid in its pure form .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-3-morpholin-4-ylpropyl)amine” consists of a morpholine ring attached to a propyl chain with a terminal amine group . The SMILES string for this compound is CC(N)CCN1CCOCC1 .Physical And Chemical Properties Analysis
“(1-Methyl-3-morpholin-4-ylpropyl)amine” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
(1-Methyl-3-morpholin-4-ylpropyl)amine: is utilized in the synthesis of various bioactive compounds due to its morpholine ring. This structure is often found in molecules with antiviral , antitumor , analgesic , and antimicrobial activities . The amine serves as a building block in the Mannich condensation reaction, which is a key step in the synthesis of complex organic compounds.
Carbon Capture and Utilization
Amine-based materials, including (1-Methyl-3-morpholin-4-ylpropyl)amine , are widely researched for their potential in carbon capture and utilization. They can act as solid CO2 sorbents and as modifiers in catalysts for CO2 electrochemical reduction, contributing to efforts in reducing global atmospheric CO2 concentrations .
Safety and Hazards
“(1-Methyl-3-morpholin-4-ylpropyl)amine” is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to GHS classification . It is harmful if swallowed and causes severe skin burns and eye damage . The safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
4-morpholin-4-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAZLPJZKQFTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587962 | |
| Record name | 4-(Morpholin-4-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-morpholin-4-ylpropyl)amine | |
CAS RN |
18247-01-3 | |
| Record name | 4-(Morpholin-4-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18247-01-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)










